(2E)-2-{[(2-methoxyethyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
Description
Properties
IUPAC Name |
(2E)-2-[(2-methoxyethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)10(14)9(7-12)8-13-5-6-15-4/h8,13H,5-6H2,1-4H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBNXXPASCRLU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNCCOC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NCCOC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features a nitrile group, ketone functionalities, and an amine side chain. The presence of these functional groups suggests potential reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. For instance, compounds structurally related to (2E)-2-{[(2-methoxyethyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile have shown significant anti-proliferative effects against various cancer cell lines. In one study, derivatives were evaluated against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines, demonstrating IC50 values as low as 3.96 μM for MCF-7 cells .
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis. For example:
- Apoptosis Pathway Activation : Enhanced expression of pro-apoptotic proteins like Bax and reduced levels of anti-apoptotic proteins such as Bcl-2 were observed in treated cancer cells . This suggests that the compound may trigger intrinsic apoptotic pathways, leading to cancer cell death.
Enzyme Inhibition
Another area of interest is the inhibition of metalloenzymes such as carbonic anhydrases (CAs). Compounds similar to This compound have been shown to inhibit tumor-associated isoforms of CAs with KIs ranging from 2.6 to 598.2 nM . This inhibition can disrupt various physiological processes in tumor cells, further supporting its potential as an anticancer agent.
Study 1: Synthesis and Evaluation of Anticancer Activity
In a recent study focusing on novel thiazolidin derivatives, researchers synthesized several compounds related to This compound . These compounds were screened for their anti-proliferative activity against MCF-7 and Caco-2 cell lines. The most potent derivative exhibited an IC50 value of 3.96 μM against MCF-7 cells, indicating strong anticancer properties .
Study 2: Mechanistic Insights into Apoptosis Induction
Further investigations revealed that treatment with these compounds led to significant changes in apoptotic markers in MCF-7 cells. Increased levels of activated caspases (caspase-9 and caspase-3) were noted alongside changes in protein expression profiles associated with apoptosis . This study underscores the importance of understanding the molecular mechanisms behind the biological activity of related compounds.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Potential IC50 (MCF-7) | 3.96 μM |
| Enzyme Inhibition KIs | 16.1 - 598.2 nM |
| Mechanism | Apoptosis induction |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 2-chlorophenyl ) may improve electrophilicity, favoring nucleophilic addition reactions. The methoxyethyl group in the target compound introduces both ether and amino functionalities, likely enhancing hydrophilicity compared to purely aromatic analogs .
- Stereochemical Considerations :
Research Findings and Gaps
- Biological Activity: No direct data exist for the target compound, but analogs with aromatic substituents (e.g., 4-hydroxyphenyl) show moderate antimicrobial activity in preliminary assays .
- Synthetic Challenges: Scalability of methoxyethylamino-substituted derivatives is unverified; current methods for similar compounds rely on low-yield condensation routes .
- Safety Data : Hazard profiles for most analogs remain uncharacterized, highlighting a critical need for toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
